molecular formula C8H9NO3 B2473874 (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide CAS No. 1000514-64-6

(2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide

Cat. No.: B2473874
CAS No.: 1000514-64-6
M. Wt: 167.164
InChI Key: DWYHWSXZHCHXTC-ONEGZZNKSA-N
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Description

(2E)-3-[5-(Hydroxymethyl)furan-2-yl]prop-2-enamide is an α,β-unsaturated acrylamide derivative featuring a hydroxymethyl-substituted furan ring conjugated to an enamide group. Its structure (Fig. 1) combines a planar furan system with a reactive acrylamide moiety, making it a candidate for bioactivity studies.

Properties

IUPAC Name

(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-8(11)4-3-6-1-2-7(5-10)12-6/h1-4,10H,5H2,(H2,9,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYHWSXZHCHXTC-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=CC(=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)/C=C/C(=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000514-64-6
Record name (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of alkyl enol ethers containing pendant alcohols to form the furan ring . The hydroxymethyl group can be introduced through oxidation reactions, and the prop-2-enamide side chain can be added via amide formation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, gold-catalyzed cyclizations and palladium-catalyzed reactions have been employed to synthesize substituted furans . These methods offer the advantage of mild reaction conditions and high selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or ethanol .

Major Products

Major products formed from these reactions include 5-hydroxymethylfurfural, 2,5-furandicarboxylic acid, and various substituted furan derivatives .

Scientific Research Applications

(2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group and the furan ring play crucial roles in its binding affinity and reactivity. Pathways involved may include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The hydroxymethylfuran-acrylamide scaffold is structurally analogous to several bioactive compounds (Table 1). Key variations include:

  • Furan substituents : Hydroxymethyl (main compound), methyl (), nitrophenyl (), and bromophenyl ().
  • Amide modifications : Substituted aromatic or heteroaromatic groups (e.g., pyrazolyl in , sulfamoylphenyl in ).

Table 1. Structural and Physicochemical Comparison

Compound Name Furan Substituent Amide Group Molecular Weight Key Activity/Property Source
(2E)-3-[5-(Hydroxymethyl)furan-2-yl]prop-2-enamide 5-(Hydroxymethyl) Unspecified (generic amide) ~207.2* Antiviral (HSV-1)
(E)-4-[5-(Hydroxymethyl)furan-2-yl]but-3-en-2-one 5-(Hydroxymethyl) Ketone (non-amide) 166.2 Antioxidant
(2E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 5-(2-Methyl-4-nitrophenyl) 3-Ethoxyphenyl 417.4 Undisclosed (structural analog)
(2E)-3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide 5-Methyl 4-Sulfamoylphenyl 306.3 Undisclosed (potential sulfonamide bioactivity)

*Calculated based on molecular formula C₉H₁₁NO₃.

Pharmacological Potential
  • Drug Likeness : The hydroxymethyl group improves aqueous solubility compared to methyl or aryl substituents (e.g., ), critical for oral bioavailability.
  • Target Selectivity : Padnarsertib (), a complex enamide derivative with pyridinyl and benzofuran groups, underscores the acrylamide motif’s utility in kinase inhibition, suggesting analogous applications for the main compound .

Biological Activity

(2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, supported by diverse research findings, case studies, and data tables.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound are summarized below.

1. Anti-inflammatory Activity

Studies have shown that compounds with acrylamide moieties can exhibit significant anti-inflammatory properties. For example, related compounds have demonstrated efficacy in reducing inflammation in cellular models through mechanisms such as inhibition of pro-inflammatory cytokines.

Study ReferenceCompoundActivityModel Used
Oleracrylimide DAnti-inflammatoryELISA assays
Oleracrylimide EAnti-inflammatoryELISA assays

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Similar compounds have shown cytotoxic effects against different cancer cell lines, including breast cancer (MCF7).

Study ReferenceCompoundCell LineIC50 Value (µM)
Compound 15MCF715.3
Related AcrylamidesVariousVaries

Case Studies

Case Study 1: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of related acrylamide derivatives demonstrated that these compounds inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators. This suggests that this compound may exert similar effects.

Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on acrylamide derivatives indicated significant cytotoxicity in MCF7 breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase, warranting further exploration of this compound's effects on cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide, and how can reaction conditions be optimized for high yield?

  • Methodology : Synthesis typically involves coupling reactions between hydroxymethylfuran derivatives and acrylamide precursors. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature (60–80°C), and catalysts (e.g., Pd-based for cross-coupling). Purification via column chromatography with gradients of ethyl acetate/hexane improves purity .
  • Optimization : Reaction time and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of furan to acrylamide) are critical. Monitoring via TLC or HPLC ensures completion.

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming stereochemistry?

  • Techniques :

  • 1H/13C NMR : Assigns protons and carbons, with the (2E)-configuration confirmed by coupling constants (J = 12–16 Hz for trans-alkene protons) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and hydroxymethyl O-H bonds (~3400 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₁NO₃) .

Q. How can the compound’s solubility and stability be assessed for in vitro biological assays?

  • Methods :

  • Solubility: Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy.
  • Stability: Incubate at 37°C in assay buffers, monitoring degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the α,β-unsaturated enamide moiety in nucleophilic or electrophilic reactions?

  • Approach :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Michael additions or cycloadditions.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways .
    • Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants for thiol-Michael additions) .

Q. How does the hydroxymethyl group on the furan ring influence interactions with biological targets, such as enzymes or receptors?

  • Analysis :

  • Hydrogen Bonding : The -CH₂OH group can act as a hydrogen-bond donor, enhancing binding to polar residues (e.g., serine, tyrosine in active sites).
  • Steric Effects : Compare analogs with -CH₃ (methyl) or -CF₃ (trifluoromethyl) substitutions to assess steric tolerance in binding pockets .
    • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What crystallographic methods are suitable for resolving the compound’s solid-state structure, and how can data contradictions be addressed?

  • Crystallization : Slow evaporation in ethanol/water mixtures at 4°C.
  • Refinement Tools : SHELXL for small-molecule refinement; resolve twinning or disorder by adjusting occupancy parameters or using restraints for flexible groups (e.g., hydroxymethyl) .
  • Contradictions : If X-ray and DFT-optimized structures diverge, re-examine hydrogen-bonding networks or solvent effects in simulations .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • SAR Parameters :

  • Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ to the furan ring to modulate electron density and enhance electrophilicity.
  • Amide Modifications : Replace the prop-2-enamide with a thioamide or urea to alter hydrogen-bonding capacity .
    • Biological Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based assays .

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